tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate typically involves multiple steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl (TBDMS) group: This step involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Attachment of the carbamate group: This can be done using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS protecting group, revealing the free hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: TBAF (Tetrabutylammonium fluoride) is commonly used to remove TBDMS groups.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free hydroxyl compound.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting group strategies: The TBDMS group is a common protecting group in organic synthesis.
Biology and Medicine
Drug development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material science:
Catalysis: The compound may be used in catalytic processes for chemical transformations.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate: Similar structure but with different protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can influence its reactivity and applications in synthesis and research.
Properties
Molecular Formula |
C17H35NO4Si |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-13-9-12(14(19)10-13)11-21-23(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13-,14+/m1/s1 |
InChI Key |
NPDUDJIWVTYUBF-MCIONIFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)O)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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